molecular formula C19H20N6OS B2650611 1-(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1251624-49-3

1-(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2650611
CAS No.: 1251624-49-3
M. Wt: 380.47
InChI Key: YYBXPHSVHFWSPQ-UHFFFAOYSA-N
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Description

1-(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several privileged pharmacophores, including a pyridazine core, a piperazine linker, and thiophene and pyridine rings . The piperazine moiety is a common feature in many biologically active compounds and approved therapeutics, where it often functions to optimize pharmacokinetic properties and serve as a versatile scaffold for presenting key pharmacophoric elements to biological targets . Piperazine-containing compounds are frequently explored as kinase inhibitors and receptor modulators . Similarly, the pyridazinone scaffold has been identified as a promising structure in the development of inhibitors for various targets, such as Fatty Acid Binding Protein 4 (FABP4), which is a target of interest in metabolic diseases and cancer research . The specific molecular architecture of this compound suggests potential for diverse biological activities and makes it a valuable chemical probe for investigating novel therapeutic pathways. Researchers can utilize this high-purity reagent in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6OS/c26-19(13-16-4-2-12-27-16)25-10-8-24(9-11-25)18-6-5-17(22-23-18)21-15-3-1-7-20-14-15/h1-7,12,14H,8-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBXPHSVHFWSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone , often referred to as a pyridazinone derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H19N5OS\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{OS}

This structure incorporates a piperazine ring, pyridazine moiety, and thiophene group, which are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that pyridazinone derivatives exhibit significant antitumor properties. For instance, a series of compounds related to this scaffold demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, including HeLa and MNNG/HOS xenografts in nude mice . The mechanism appears to involve inhibition of microtubule polymerization at the colchicine binding site of tubulin, which is critical for cell division.

Anti-Tubercular Activity

In the context of tuberculosis treatment, derivatives similar to this compound have shown promising results against Mycobacterium tuberculosis. Compounds from related series exhibited IC90 values between 3.73 and 4.00 μM , indicating effective inhibition of bacterial growth with low cytotoxicity toward human cells .

Structure-Activity Relationship (SAR)

The biological activity of pyridazinone derivatives is significantly influenced by their structural components. Key observations include:

  • Piperazine Substitution : Variations in the piperazine substituents can enhance potency against specific targets.
  • Pyridazine and Thiophene Integration : The presence of these groups contributes to improved binding affinity and selectivity towards biological targets.

A comparative analysis of several derivatives revealed that modifications at specific positions on the thiophene and piperazine rings can lead to enhanced biological efficacy.

CompoundIC50 (nM)Activity Type
Compound A2.6Antitumor
Compound B4.0Anti-tubercular
Compound C18Antitumor

Case Studies

  • Antitumor Efficacy : A study evaluating the efficacy of pyridazinone derivatives on human cancer cell lines showed that certain compounds inhibited cell proliferation more effectively than traditional chemotherapeutics like combretastatin A-4 . These findings support the potential use of these derivatives in cancer therapy.
  • Tuberculosis Treatment : Another investigation focused on the synthesis and evaluation of substituted benzamide derivatives highlighted their effectiveness against Mycobacterium tuberculosis, suggesting that modifications similar to those found in the compound of interest could yield potent anti-tubercular agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is part of a broader class of arylpiperazine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison
Compound Name / ID Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound Pyridazine-piperazine - 6-(Pyridin-3-ylamino)pyridazin-3-yl
- Thiophen-2-yl ethanone
Potential kinase/D2 receptor modulation
MK47 (RTC536) Phenylpiperazine-ethanone - 4-(Trifluoromethyl)phenyl
- Thiophen-2-yl acetic acid derivative
Enhanced lipophilicity (CF3 group)
MK41 (RTC20) Phenylpiperazine-butanone - 2-(Trifluoromethyl)phenyl
- 4-(Thiophen-2-yl)butanone
Extended alkyl chain for receptor fitting
Compound 21 (RTB70) Pyridine-piperazine-propanone - 3-Chloro-5-(trifluoromethyl)pyridin-2-yl
- Thiophen-2-ylthio propanone
Electrophilic sulfur for covalent binding
Compound 12 Imidazopyridine-piperazine - Pyrimidin-2-ylpiperazine
- Thioxoimidazo[4,5-b]pyridine
DNA intercalation (imidazopyridine core)
Key Observations:

Heterocyclic Core Variations :

  • The target compound’s pyridazine core distinguishes it from pyridine (MK47, Compound 21) or imidazopyridine (Compound 12) analogs. Pyridazines are less common in drug design but offer unique electronic properties for target engagement .
  • Thiophene rings (present in all compounds) enhance aromatic interactions, while trifluoromethyl groups (MK47, MK41) improve metabolic stability .

This may reduce lipophilicity but improve solubility . Piperazine Linkers: All compounds use piperazine for flexibility, but variations in chain length (e.g., ethanone vs. butanone) affect steric bulk and binding pocket compatibility .

Physicochemical and Pharmacokinetic Profiles

Table 3: Property Comparison
Property Target Compound MK47 MK41
Molecular Weight ~440 g/mol (estimated) 441.5 g/mol 455.6 g/mol
LogP (Predicted) ~2.1 (moderate polarity) 3.8 (high) 4.2 (high)
Hydrogen Bond Donors 2 (pyridin-3-ylamino NH) 0 0
Key Functional Groups Pyridazine, thiophene, amide CF3, thiophene CF3, thiophene, ketone

Implications :

  • LogP Differences : MK47/MK41’s trifluoromethyl groups elevate lipophilicity, favoring CNS penetration, whereas the target compound’s polarity may limit this .

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